alpha-Cyano-4-hydroxycinnamic acid dieth
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Overview
Description
Alpha-Cyano-4-hydroxycinnamic acid dieth is a derivative of cinnamic acid, belonging to the phenylpropanoid family. It is known for its role as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, where it aids in the analysis of peptides and nucleotides . This compound is also recognized for its inhibitory effects on monocarboxylate transporters, including lactate and pyruvate transport .
Preparation Methods
Alpha-Cyano-4-hydroxycinnamic acid dieth can be synthesized through various synthetic routes. One common method involves the reaction of 4-hydroxycinnamic acid with cyanogen bromide in the presence of a base, such as sodium hydroxide, to introduce the cyano group . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Alpha-Cyano-4-hydroxycinnamic acid dieth undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Alpha-Cyano-4-hydroxycinnamic acid dieth has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of alpha-Cyano-4-hydroxycinnamic acid dieth involves its inhibitory effects on monocarboxylate transporters, such as lactate and pyruvate transporters . By blocking these transporters, it can modulate metabolic processes and reduce the transport of lactate and pyruvate across cell membranes. This inhibition can lead to decreased cellular metabolism and reduced inflammation .
Comparison with Similar Compounds
Alpha-Cyano-4-hydroxycinnamic acid dieth is unique compared to other cinnamic acid derivatives due to its cyano group, which imparts distinct chemical and biological properties. Similar compounds include:
Ferulic acid: Known for its antioxidant properties.
Caffeic acid: Exhibits anti-inflammatory and antioxidant activities.
p-Coumaric acid: Has antimicrobial and antioxidant properties.
Sinapic acid: Known for its neuroprotective effects. These compounds share a common cinnamic acid backbone but differ in their substituents, leading to varied biological activities and applications.
Properties
CAS No. |
355011-52-8 |
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Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid;N-ethylethanamine |
InChI |
InChI=1S/C10H7NO3.C4H11N/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7;1-3-5-4-2/h1-5,12H,(H,13,14);5H,3-4H2,1-2H3/b8-5+; |
InChI Key |
SHCCRJCGLMIMLV-HAAWTFQLSA-N |
Isomeric SMILES |
CCNCC.C1=CC(=CC=C1/C=C(\C#N)/C(=O)O)O |
Canonical SMILES |
CCNCC.C1=CC(=CC=C1C=C(C#N)C(=O)O)O |
Origin of Product |
United States |
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